molecular formula C6H3ClIN3 B1435605 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638763-24-2

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1435605
M. Wt: 279.46 g/mol
InChI Key: HJKVVMLWLOQVGB-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is an intermediate pyrrolo-pyrimidine compound. It is used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves the use of a microwave technique as a robust approach for preparation. The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The methods for synthesis are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine was analyzed using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine include condensation reactions, Cu-catalyzed reactions, and reactions with various electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine include a melting point of 287–288 °C, and IR (KBr, cm −1): υ (cm −1) 3137 (NH), 1676 (C=O), 1609 (C=N) .

Scientific Research Applications

Synthesis of Pyrrolo[2,3-d]pyrimidines

  • Field : Organic Chemistry
  • Application : 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is used in the synthesis of pyrrolo[2,3-d]pyrimidines . These compounds show a wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .
  • Method : Various methods are used for the synthesis of these compounds, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .
  • Results : The synthesized pyrrolo[2,3-d]pyrimidines have shown to inhibit Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1 .

Anticancer Research

  • Field : Medicinal Chemistry
  • Application : 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives have shown promising anticancer activity .
  • Method : The derivatives were synthesized using a microwave technique and tested in vitro against seven selected human cancer cell lines .
  • Results : Some compounds showed significant activity against MCF7 with IC50 values of 1.7, 5.7, and 3.4 μg/ml, respectively, relative to doxorubicin (26.1 μg/ml) .

Tyrosine Kinase Inhibitors

  • Field : Pharmacology
  • Application : 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine can be used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .

Antibacterial Activity

  • Field : Microbiology
  • Application : Some derivatives of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine have shown potent antibacterial activity .
  • Results : Compounds 6f and 6d have shown potent antibacterial activity against most of the employed strains, especially against S. pneumoniae, B. cerus and S. aureus .

Multi-Targeted Kinase Inhibitors

  • Field : Pharmacology
  • Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized with high yields . These compounds are potential multi-targeted kinase inhibitors .
  • Method : The compounds were synthesized in three steps .
  • Results : Among these novel compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .

Cyclin-Dependent Kinase Inhibitors

  • Field : Medicinal Chemistry
  • Application : Pyrrolo[2,3-d]pyrimidine is a key moiety in selective small CDK4/6 inhibitors like ribociclib and palbociclib . These inhibitors are used for targeted treatment of metastatic breast cancer .

Design and Synthesis of New Derivatives

  • Field : Medicinal Chemistry
  • Application : A new series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . These derivatives were tested in vitro against seven selected human cancer cell lines .
  • Method : The derivatives were synthesized using a microwave technique .
  • Results : Compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 values of 1.7, 5.7, and 3.4 μg/ml, respectively, relative to doxorubicin (26.1 μg/ml) .

Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

  • Field : Pharmacology
  • Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized . These compounds are potential multi-targeted kinase inhibitors and apoptosis inducers .
  • Method : The compounds were synthesized in three steps .
  • Results : Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .

Safety And Hazards

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is classified as Acute Tox. 3 Oral according to Sigma-Aldrich .

properties

IUPAC Name

2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-9-2-3-1-4(8)10-5(3)11-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKVVMLWLOQVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC(=NC=C21)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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